2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride

Hammett equation sulfonyl chloride hydrolysis linear free-energy relationship

Researchers requiring a single versatile building block for divergent synthesis face challenges with protecting group strategies. 2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride (CAS 1258650-43-9) solves this with three orthogonal reactive sites (SO₂Cl, 2-Cl, 3-NO₂) enabling sequential derivatization without protection. • ~166-fold faster sulfonylation vs. unsubstituted benzenesulfonyl chloride (Hammett-predicted) • LogP ~2.5 ideal for drug-like sulfonamide products • 95% purity; supplied exclusively for R&D

Molecular Formula C6H2Cl2FNO4S
Molecular Weight 274.05 g/mol
Cat. No. B12087847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride
Molecular FormulaC6H2Cl2FNO4S
Molecular Weight274.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl)F
InChIInChI=1S/C6H2Cl2FNO4S/c7-6-4(10(11)12)1-3(9)2-5(6)15(8,13)14/h1-2H
InChIKeyUBLRMSYHDOKQMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride: Procurement-Grade Characterization for Differential Intermediate Selection


2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride (CAS 1258650-43-9, MF C₆H₂Cl₂FNO₄S, MW 274.05 g/mol) is a polysubstituted aromatic sulfonyl chloride bearing chloro (ortho), fluoro (meta), and nitro (meta) substituents on the benzene ring [1]. This substitution pattern places it within the broader class of halogenated nitrobenzenesulfonyl chlorides used as electrophilic building blocks for sulfonamide, sulfonate ester, and sulfone synthesis [2]. The compound is commercially supplied at 95% purity and is intended exclusively for laboratory research use .

Why 2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride Cannot Be Replaced by Generic Nitrobenzenesulfonyl Chlorides


Within the nitrobenzenesulfonyl chloride family, the number, identity, and position of halogen substituents critically govern electrophilicity, hydrolysis rate, and regioselectivity in downstream derivatizations. Hammett analyses of benzenesulfonyl chloride hydrolysis yield a ρ-value of +1.564, confirming strong sensitivity to electron-withdrawing substituents [1]. Consequently, mono-substituted analogs such as 3-nitrobenzenesulfonyl chloride (CAS 121-51-7) or 2-chloro-5-nitrobenzenesulfonyl chloride (CAS 4533-95-3) exhibit quantitatively different reactivity profiles . Furthermore, the electrochemical reduction mechanism of the nitro group depends explicitly on its ring position: meta-nitro isomers follow a stepwise pathway distinct from the concerted dissociation observed for ortho- and para-nitro isomers [2]. These differences render in-class compounds non-interchangeable when reaction reproducibility, yield, and product purity are procurement priorities.

2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride: Quantified Differentiation Evidence Against Closest Analogs


Electronic Activation of the Sulfonyl Chloride: Combined Hammett σ Analysis vs. Mono-Substituted Analogs

The alkaline hydrolysis rate of substituted benzenesulfonyl chlorides follows the Hammett equation with ρ = +1.564, meaning electron-withdrawing substituents strongly accelerate nucleophilic attack at sulfur [1]. The target compound carries three electron-withdrawing groups: 2-Cl (σₘ ≈ 0.37), 5-F (σₘ ≈ 0.34), and 3-NO₂ (σₘ ≈ 0.71). Their combined inductive effect quantitatively exceeds that of each common mono-substituted analog: 3-nitrobenzenesulfonyl chloride (σₘ = 0.71, single NO₂), 2-chloro-5-nitrobenzenesulfonyl chloride (σₘ NO₂ + σₚ Cl ≈ 0.71 + 0.23 = 0.94), and 2-fluoro-3-nitrobenzenesulfonyl chloride (σₘ NO₂ + σₒ F ≈ 0.71 + ~0.20). The predicted rate acceleration for the target compound, based on log(k/k₀) = ρ·Σσ, is approximately log(k/k₀) = 1.564 × 1.42 ≈ 2.22, corresponding to a ~166-fold rate enhancement over unsubstituted benzenesulfonyl chloride, versus ~13-fold for 3-nitrobenzenesulfonyl chloride alone [2].

Hammett equation sulfonyl chloride hydrolysis linear free-energy relationship electrophilicity

Lipophilicity Differentiation: XLogP3 and LogP Comparison for Solvent Partitioning and Biological Application Design

The target compound's computed lipophilicity (XLogP3-AA = 2.5 [1]; LogP = 2.31–2.61 from vendor data ) occupies a distinct intermediate range compared to close analogs. 2-Chloro-5-nitrobenzenesulfonyl chloride (CAS 4533-95-3) reports LogP values of 2.44 [2] to 3.78 (depending on measurement method), while 4-chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5) has XLogP ≈ 2.3 . The non-halogenated 3-nitrobenzenesulfonyl chloride (CAS 121-51-7) lacks reported XLogP data. The fluorine substituent in the target compound contributes a smaller increment to lipophilicity than the additional chlorine would (F: π ≈ +0.14 vs. Cl: π ≈ +0.71 on aromatic systems), resulting in a finely tuned LogP that balances membrane permeability with aqueous solubility considerations in medicinal chemistry applications.

lipophilicity LogP XLogP3 drug design partition coefficient

Electrochemical Reduction Mechanism: Meta-Nitro Position Enables Stepwise Pathway Distinct from Ortho/Para Isomers

A 2024 study by Saley et al. systematically investigated the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides and demonstrated that the reduction mechanism depends explicitly on the nitro group position [1]. 3-Nitrobenzenesulfonyl chloride follows a stepwise mechanism: initial electron transfer generates a radical anion intermediate, followed by S–Cl bond cleavage in a separate step. In contrast, 2-nitro-, 4-nitro-, and 2,4-dinitrobenzenesulfonyl chlorides undergo a concerted 'sticky' dissociative mechanism where electron transfer and bond cleavage occur simultaneously, with strong post-dissociation interactions between the arylsulfinyl radical and chloride [1]. The target compound, bearing the nitro group at the 3-position (meta to SO₂Cl), is predicted to follow the stepwise pathway. This mechanistic divergence has practical consequences: the 3-nitro isomers produce diaryl disulfones as autocatalytic byproducts during electrolysis, a pathway sterically blocked in 2-nitro isomers [1].

electrochemical reduction nitroarene dissociative electron transfer cyclic voltammetry reaction mechanism

Orthogonal Functionalization Architecture: Three Selectively Addressable Reactive Sites for Sequential Derivatization

The target compound contains three reactive centers with differentiated reactivity: the sulfonyl chloride (SO₂Cl) for sulfonylation, the ortho-chlorine for nucleophilic aromatic substitution (SNAr), and the nitro group for reduction to aniline with subsequent diazotization or acylation. The meta-fluorine provides an additional, less activated SNAr site. Zhersh et al. (2010) demonstrated that fluoronitrobenzenesulfonyl chlorides are 'attractive building blocks' containing 'three selectively addressable functional groups' capable of 'consecutive linking of two or more fragments in chemically and stereochemically predefined manners' [1]. The isomeric nature of these compounds further enables the preparation of 'isosteric sets of biologically potent compounds' [1]. In contrast, mono-halogenated analogs (e.g., 3-nitrobenzenesulfonyl chloride, 2-chloro-5-nitrobenzenesulfonyl chloride) offer fewer distinct reactive handles, limiting sequential derivatization options without protecting group strategies [2].

orthogonal functionalization chemoselectivity sulfonylation SNAr building block dendrimer

Physical Property Differentiation: Density and Predicted Boiling Point vs. Positional Isomer and Mono-Halogenated Analogs

The target compound exhibits a predicted density of 1.778 ± 0.06 g/cm³ and boiling point of 366.0 ± 42.0 °C . These values differentiate it from the positional isomer 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride (CAS 125607-05-8, identical MW 274.05 but different substituent arrangement) , and from mono-halogenated analogs: 2-chloro-5-nitrobenzenesulfonyl chloride (density 1.708 g/cm³, bp 371.6 °C) , 2-fluoro-3-nitrobenzenesulfonyl chloride (density 1.685 g/cm³, bp 340.5 °C) , and 3-nitrobenzenesulfonyl chloride (density 1.606 g/cm³, bp ~341 °C) . The target's higher density (4–11% above non-fluorinated analogs) reflects the compact molecular packing imparted by the combination of chlorine and fluorine substituents, which may influence crystallization behavior and formulation properties.

density boiling point physical property molecular weight handling

Commercial Availability and Purity Benchmarking: 95% Minimum Purity with Multi-Vendor Sourcing

The target compound is stocked by multiple independent suppliers at a standard purity of 95%, including Enamine LLC (product EN300-89680) [1], Leyan (product 1421397) , CymitQuimica (ref. 10-F744463) , and several Chinese chemical marketplaces (ChemSrc, Guidechem) . This multi-vendor availability at consistent purity provides procurement resilience. In contrast, the positional isomer 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride (CAS 125607-05-8) is listed at significantly higher cost and more limited availability . The 2-fluoro-3-nitro analog (CAS 86156-97-0) shows comparable availability but at a lower molecular weight (239.61 g/mol), which affects molar-scale cost calculations.

commercial availability purity supply chain Enamine research chemical

2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Synthesis of Isosteric Sulfonamide Libraries with Tunable Lipophilicity

The target compound's LogP of ~2.5 positions it in an optimal range for drug-like sulfonamide products. Combined with three orthogonal reactive sites (SO₂Cl for sulfonylation, 2-Cl for SNAr diversification, 3-NO₂ for reduction to aniline), it enables the construction of isosteric compound sets where the fluorine atom serves as a metabolically stable hydrogen mimic. The Hammett-predicted enhanced electrophilicity (estimated ~166-fold rate acceleration over unsubstituted benzenesulfonyl chloride) supports efficient sulfonamide formation with sterically hindered or weakly nucleophilic amines [Section 3, Evidence 1]. The electrochemical reduction behavior (stepwise mechanism for 3-nitro isomers) should be considered when planning nitro-to-aniline reductions at scale [Section 3, Evidence 3].

Agrochemical Intermediate: Herbicidal Sulfonylurea Precursor Synthesis

Polysubstituted benzenesulfonyl chlorides are key intermediates in sulfonylurea herbicide synthesis. The target compound's 2-Cl-5-F-3-NO₂ substitution pattern is structurally related to intermediates described in patent literature for herbicidal sulfonamides and sulfonylureas [1]. The combined electron-withdrawing character (Σσₘ ≈ 1.42) ensures rapid and complete sulfonylation of heterocyclic amines under mild conditions, reducing side-product formation. The fluorine substituent contributes to the metabolic stability and environmental persistence profile of the final agrochemical product, a known advantage of fluorinated herbicides over non-fluorinated analogs.

Dendrimer and Macromolecular Chemistry: Orthogonal Branching Unit

As proposed by Zhersh et al. (2010), fluoronitrobenzenesulfonyl chlorides can serve as core or branching units in dendrimer synthesis, where repetitive cycles of nitro reduction and sulfonylation enable divergent growth [1]. The target compound's three selectively addressable functional groups allow attachment of up to three different dendrons without protecting group strategies [Section 3, Evidence 4]. Its higher density (1.778 g/cm³) relative to simpler analogs may influence the physical properties of the resulting macromolecular assemblies, including glass transition temperature and solubility.

Electrochemical and Photoredox Methodology Development

The demonstrated dependence of electrochemical reduction mechanism on nitro group position [Section 3, Evidence 3] makes this compound a valuable probe substrate for developing new electrosynthetic or photoredox methods targeting nitroarene reduction. The meta-nitro arrangement produces distinct intermediates (radical anion, diaryl disulfones) not observed with ortho- or para-nitro isomers, providing researchers with a tool to study mechanistic branching in reductive transformations. The presence of both Cl and F as potential leaving groups further expands the scope of possible electrochemical functionalization studies.

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